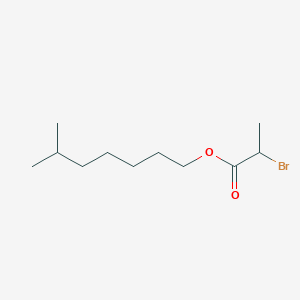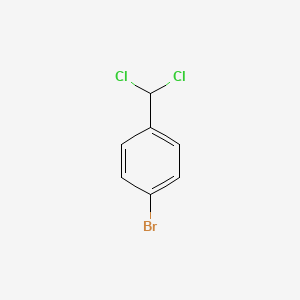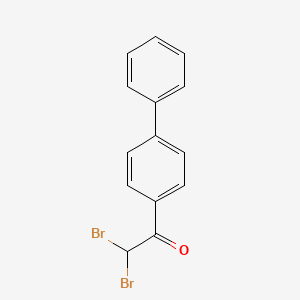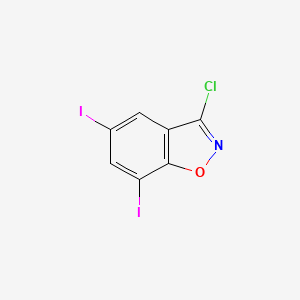
3-Chloro-5,7-diiodobenzisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5,7-diiodobenzisoxazole is a halogenated benzisoxazole derivative. Benzisoxazoles are a class of heterocyclic compounds that contain both benzene and isoxazole rings. The presence of chlorine and iodine atoms in the benzisoxazole ring makes this compound particularly interesting due to its potential reactivity and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,7-diiodobenzisoxazole typically involves the halogenation of benzisoxazole derivativesFor instance, the chlorination and iodination of benzisoxazole can be achieved using reagents such as phosphorus(V) oxohalides and iodine in the presence of organic bases like triethylamine .
Industrial Production Methods: Industrial production of halogenated benzisoxazoles often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-5,7-diiodobenzisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzisoxazoles, while coupling reactions can produce complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5,7-diiodobenzisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Wirkmechanismus
The mechanism of action of 3-Chloro-5,7-diiodobenzisoxazole involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole
- 3-Bromo-5,7-diiodobenzisoxazole
- 3-Iodo-5,7-dichlorobenzisoxazole
Comparison: 3-Chloro-5,7-diiodobenzisoxazole is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated benzisoxazoles. The combination of these halogens can enhance the compound’s biological activity and its potential as a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H2ClI2NO |
|---|---|
Molekulargewicht |
405.36 g/mol |
IUPAC-Name |
3-chloro-5,7-diiodo-1,2-benzoxazole |
InChI |
InChI=1S/C7H2ClI2NO/c8-7-4-1-3(9)2-5(10)6(4)12-11-7/h1-2H |
InChI-Schlüssel |
DJYLIPNYZLNYST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=NO2)Cl)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



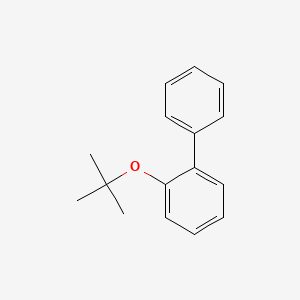
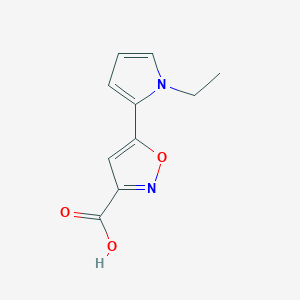
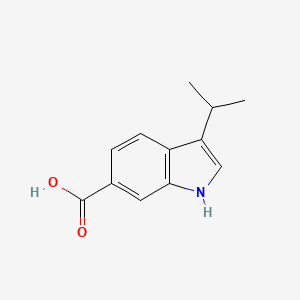
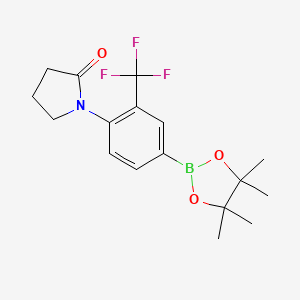
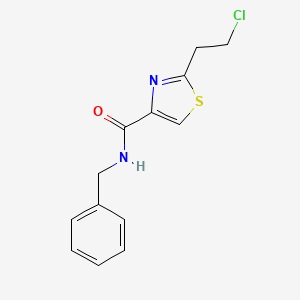
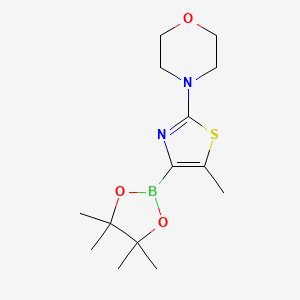

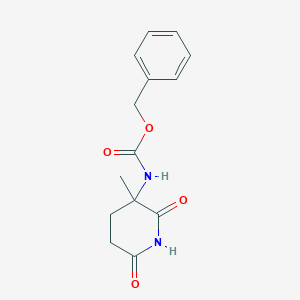
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
